molecular formula C23H17N5O2 B2915308 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide CAS No. 899737-35-0

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide

Cat. No. B2915308
CAS RN: 899737-35-0
M. Wt: 395.422
InChI Key: QHBUDQKDGPSMQR-UHFFFAOYSA-N
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Description

“N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide” is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines have been of significant interest in medicinal chemistry as they serve as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can be designed to mimic hinge region binding interactions in kinase active sites . This allows the molecules to direct their activity and selectivity to multiple oncogenic targets through focused chemical modification .

Scientific Research Applications

Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives

Researchers have designed and synthesized new pyridine, pyrazolopyridine, and furopyridine derivatives substituted with naphthyl and thienyl moieties. These compounds have been evaluated for their ability to inhibit the CDK2 enzyme and tested for cytotoxicity against human cancer cell lines, including HCT-116, MCF-7, HepG2, and A549. The study aimed to discover potent inhibitors for cancer treatment, revealing that certain compounds demonstrated significant inhibitory activity against both the CDK2 enzyme and various cancer cell lines (Abdel-Rahman et al., 2021).

Synthesis of Pyrimidine Linked Pyrazole Heterocyclics

This research focused on the synthesis of (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines via cyclocondensation under microwave irradiation. The synthesized compounds were evaluated for their insecticidal and antibacterial potential, highlighting the significance of these pyrazole derivatives in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Synthesis and Biological Activity of Pyrazolopyrimidine Ribonucleosides

Several trisubstituted pyrazolopyrimidine ribonucleosides were prepared and evaluated for their biological activity. These compounds showed promising results against certain viruses and tumor cells, indicating their potential as therapeutic agents in treating viral infections and cancer (Petrie et al., 1985).

Adenosine Receptor Affinity of Pyrazolopyrimidine Analogues

This study synthesized pyrazolopyrimidine analogues of 1-methylisoguanosine, exploring their affinity for A1 adenosine receptors. The findings suggest that these compounds have potential applications in designing new therapeutic agents targeting adenosine receptors (Harden et al., 1991).

Synthetic Utility of Heterocyclic o-Aminoaldehyde

The research developed a series of polysubstituted pyrazolopyridopyrimidines, demonstrating the synthetic utility of o-aminoaldehyde in generating compounds with potential pharmacological applications. The structural diversity of these compounds paves the way for further exploration in medicinal chemistry (Bagul et al., 2011).

Mechanism of Action

The mechanism of action of pyrazolo[3,4-d]pyrimidines is often related to their ability to inhibit kinases, which are enzymes that modify other proteins by chemically adding phosphate groups . This can have a significant impact on the treatment of diseases like cancer .

Future Directions

Pyrazolo[3,4-d]pyrimidines have been progressing to clinical trials, including the BTK inhibitor ibrutinib, which has been approved for the treatment of several B-cell cancers . This suggests that there is ongoing research and development in this field, and “N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide” could potentially be a part of future investigations.

properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2/c1-15-6-10-19(11-7-15)28-21-20(13-25-28)23(30)27(14-24-21)26-22(29)18-9-8-16-4-2-3-5-17(16)12-18/h2-14H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBUDQKDGPSMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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